molecular formula C12H17N B8531294 N,N-diethylstyrylamine

N,N-diethylstyrylamine

Cat. No.: B8531294
M. Wt: 175.27 g/mol
InChI Key: DPLUMPJQXVYXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethylstyrylamine is an organic compound with the molecular formula C12H17N. It is characterized by the presence of a styryl group attached to a diethylamine moiety. This compound is known for its aromatic properties and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylstyrylamine can be synthesized through several methods. One common approach involves the reaction of styrene with diethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The use of a solvent such as ethanol or methanol can enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, diethylstyrylamine is produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the gradual addition of styrene and diethylamine into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylstyrylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the styryl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.

Major Products Formed

    Oxidation: Produces oxides and hydroxyl derivatives.

    Reduction: Results in various amine derivatives.

    Substitution: Leads to the formation of halogenated styrylamines.

Scientific Research Applications

N,N-diethylstyrylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .

Mechanism of Action

N,N-diethylstyrylamine exerts its effects through interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The compound’s mechanism of action often involves the modulation of signaling pathways, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: Lacks the styryl group, making it less aromatic.

    Styrene: Does not contain the diethylamine moiety, limiting its reactivity in certain reactions.

    N,N-Dimethylstyrylamine: Similar structure but with methyl groups instead of ethyl groups, affecting its chemical properties

Uniqueness

N,N-diethylstyrylamine’s unique combination of a styryl group and a diethylamine moiety gives it distinct aromatic and reactive properties. This makes it particularly useful in organic synthesis and industrial applications, where its specific reactivity can be leveraged .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N,N-diethyl-2-phenylethenamine

InChI

InChI=1S/C12H17N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

DPLUMPJQXVYXBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=CC1=CC=CC=C1

Origin of Product

United States

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